N2-METHYL-2/'-DEOXYGUANOSINE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

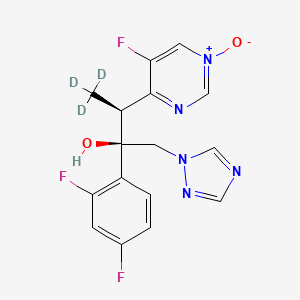

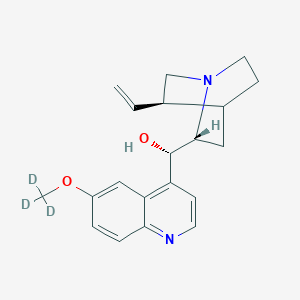

N2-Methyl-2’-deoxyguanosine (N2-Me-dG) is a methylated nucleoside base . It is primarily used in the study of DNA damage and repair mechanisms related to alkylation damage . It is a product from the reaction of formaldehyde with the exocyclic amino group of deoxyguanosine .

Synthesis Analysis

N2-Methyl-2’-deoxyguanosine is synthesized through a process known as translesional synthesis. This process involves a DNA template containing N2-methyl-2’-deoxyguanosine catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I . The synthesis of this compound has been studied extensively, particularly in relation to its role in DNA damage and repair mechanisms .Molecular Structure Analysis

The molecular formula of N2-Methyl-2’-deoxyguanosine is C11H15N5O4 . Its molecular weight is 281.27 . The SMILES string representation of its structure isO=C(N1)C2=C(N=C1NC)N(C=N2)C@@HO[C@@H]3CO . Chemical Reactions Analysis

Formaldehyde reacts with the exocyclic amino group of deoxyguanosine, resulting in the formation of N2-methyl-2’-deoxyguanosine via reduction of the Schiff base . This reaction is likely to occur in living cells, as cells contain endogenous reductants such as ascorbic acid and glutathione .Physical And Chemical Properties Analysis

N2-Methyl-2’-deoxyguanosine has a molecular weight of 281.27 . Its empirical formula is C11H15N5O4 . The InChI key for N2-Methyl-2’-deoxyguanosine is XEZUVZDXOQPEKT-RRKCRQDMSA-N .Applications De Recherche Scientifique

Life Science

N2-Methyl-2’-deoxyguanosine (N2-Me-dG) is a product from the reaction of formaldehyde with the exocyclic amino group of deoxyguanosine . It’s used as the template in primer extension reactions catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I . This method specifically modifies guanine in DNA and RNA oligonucleotides, while leaving the other nucleobases unaffected .

Chemical Synthesis

N2-Methyl-2’-deoxyguanosine is used in the study of DNA damage and repair mechanisms related to alkylation damage . The N1-Me-dA lesion is primarily generated by SN2 alkylating reagents such as methyl methanesulfonate and dimethylsulfate, which react with the N1 position of adenine .

Chromatography

In a study, N2-Methyl-2’-deoxyguanosine was used in the quantification of biologically active DNA alkylation in Temozolomide-exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography . The N7-m2dGO represents a major analytical issue for the quantification of O6-m2dGO since both species present the same mass, as well as their fragments, N7-methylguanine (N7-mG) and O6-methylguanine (O6-mG), respectively .

Analytical Research

N2-Methyl-2’-deoxyguanosine is used in analytical research, particularly in the study of DNA damage and repair mechanisms related to alkylation damage . It’s used as the template in primer extension reactions catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I .

Pharmaceutical Research

N2-Methyl-2’-deoxyguanosine has been used in the study of DNA damage and repair mechanisms related to alkylation damage . It’s used as the template in primer extension reactions catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I .

Environmental Science

N2-Methyl-2’-deoxyguanosine has been used in a study where it was used in the quantification of biologically active DNA alkylation in Temozolomide-exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography . The N7-m2dGO represents a major analytical issue for the quantification of O6-m2dGO since both species present the same mass, as well as their fragments, N7-methylguanine (N7-mG) and O6-methylguanine (O6-mG), respectively .

Orientations Futures

Propriétés

Numéro CAS |

19916-77-9 |

|---|---|

Nom du produit |

N2-METHYL-2/'-DEOXYGUANOSINE |

Formule moléculaire |

C11H15N5O4 |

Poids moléculaire |

281.27 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)

![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)